molecular formula C8H14N2O4 B7806520 Diisopropylazodicarboxylate

Diisopropylazodicarboxylate

Cat. No. B7806520
M. Wt: 202.21 g/mol
InChI Key: VVWRJUBEIPHGQF-UHFFFAOYSA-N
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Description

Diisopropyl Azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid . It is used as a reagent in the production of many organic compounds . It is often used in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide . It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups .


Synthesis Analysis

Isopropyl chloroformate and hydrazine are used as starting materials to prepare diisopropyl hydrazine-1,2-dicarboxylate, and then DIAD is prepared by oxidization with hydrogen peroxide . Factors influencing the reaction were investigated .


Molecular Structure Analysis

The molecular formula of DIAD is C8H14N2O4 . Its average mass is 202.208 Da and its monoisotopic mass is 202.095352 Da .


Chemical Reactions Analysis

DIAD is often used in the Mitsunobu reaction . It has also been used to generate aza-Baylis-Hillman adducts with acrylates . A nitroxyl-radical-catalyzed oxidation using DIAD allows the conversion of various primary and secondary alcohols to their corresponding aldehydes and ketones without overoxidation to carboxylic acids .


Physical And Chemical Properties Analysis

At room temperature, DIAD is an orange-red transparent oily liquid with a special smell . It is soluble in almost all organic solvents and plasticizers . It is insoluble in water but soluble in common plasticizer .

Scientific Research Applications

Synthesis of Protected Dithiol Amino Acids

Diisopropylazodicarboxylate, used in the Mitsunobu protocol, facilitates the synthesis of N-Fmoc and S,S′-protected α-amino acids by integrating dithioether derivatives into a Tyrosine side chain. This process is particularly relevant in peptide chemistry, offering new avenues for amino acid synthesis (Sun, Li, Meng, & Wang, 2008).

Aza-Morita–Baylis–Hillman Reaction

Diisopropylazodicarboxylate reacts with maleimides under neat conditions, resulting in hydrazine substituted pyrrolidinone as aza-Morita–Baylis–Hillman adducts. This green approach, using diisopropylazodicarboxylate or diethyl azodicarboxylate with maleimides, highlights the compound's role in facilitating organic reactions (Kandhasamy, Karthikeyan, Ramachandiran, Muralidharan, & Perumal, 2013).

Boron-Catalyzed α-Amination of Carboxylic Acids

In another application, diisopropylazodicarboxylate is used in boron-catalyzed α-amination of carboxylic acids. This process enables the creation of amino acid derivatives and showcases the versatility of diisopropylazodicarboxylate in synthetic organic chemistry (Morisawa, Sawamura, & Shimizu, 2019).

Mitsunobu Reaction in Peptide Oxazolines, Thiazolines, and Aziridines

Diisopropyl azodicarboxylate, in conjunction with triphenylphosphine, mediates the cyclization of serine and allo-threonine derivatives, leading to the formation of peptide oxazolines and N-acyl aziridines. This highlights its role in the Mitsunobu reaction, a key transformation in peptide and heterocycle synthesis (Wipf & Miller, 1992).

Phosphinylation of Hydroxy Functions

As a phosphinylating agent, bis(allyloxy)(diisopropylamino)phosphine, demonstrates the utility of diisopropylazodicarboxylate derivatives in effective phosphorylation of hydroxy functions. This application is important in organic synthesis, especially in the modification of molecules with phosphate groups (Bannwarth & Küng, 1989).

Safety And Hazards

DIAD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

DIAD is widely used in the field of polymer material synthesis . It is sometimes preferred to diethyl azodicarboxylate (DEAD) because it is more hindered, and thus less likely to form hydrazide byproducts . A new Cu-catalyzed efficient protocol is described for the transformation of oximes to the corresponding carbonate derivatives . The O–H bond cleavage and O–C bond formation occur in the presence of a copper catalyst providing a synthetically useful process, which tolerates a wide range of functional groups .

properties

IUPAC Name

propan-2-yl N-propan-2-yloxycarbonyliminocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRJUBEIPHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Diisopropyl azodicarboxylate
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Product Name

Diisopropylazodicarboxylate

CAS RN

2446-83-5
Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
R Borah, S Brahma - SUSTAINABLE TECHNOLOGIES, 2020 - 14.139.218.222
Activation of C–H bonds is an area of immense interest. The Hydroacylation product1 of Diisopropyl azodicarboxylate and aldehyde containing acyl hydrazide moiety can serve as an …
Number of citations: 2 14.139.218.222
S Cammas, I Renard, K Boutault, P Guérin - Tetrahedron: Asymmetry, 1993 - Elsevier
… using triphenylphosphine and diisopropylazodicarboxylate … the use of the diisopropylazodicarboxylate/triphenylphcsphine … of diisopropylazodicarboxylate (1 eq.) in …
Number of citations: 64 www.sciencedirect.com
S Kandhasamy, K Karthikeyan… - Journal of Chemical …, 2013 - Springer
… In summary, we have studied the aza-MBH reaction of diisopropylazodicarboxylate and diethyl azodicarboxylate with maleimides. This reaction conditions have been optimized by …
Number of citations: 11 link.springer.com
T Morisawa, M Sawamura, Y Shimizu - Organic letters, 2019 - ACS Publications
… Catalytically generated boron enolates of carboxylic acids reacted with an electrophilic aminating reagent, diisopropylazodicarboxylate, to provide amino acid derivatives. The catalysis …
Number of citations: 22 pubs.acs.org
B Kaboudin, H Haghighat, T Yokomatsu - Synlett, 2016 - thieme-connect.com
… that the conversion proceeds through an intramolecular Mitsunobu cyclisation of bishydroxyphosphinic acids with a mixture of triphenylphosphine and diisopropylazodicarboxylate (…
Number of citations: 5 www.thieme-connect.com
HB Raval, AV Bedekar - ChemistrySelect, 2021 - Wiley Online Library
… The formation of carbonate is stereospecific, follows with retention of configuration; iso‐propyl carbonate is formed when DIPAD (Diisopropylazodicarboxylate) is used. The method is …
S Dandapani, DP Curran - The Journal of Organic Chemistry, 2004 - ACS Publications
… bis(perfluorohexylethyl)azo dicarboxylate (C 6 F 13 (CH 2 ) 2 O 2 CN NCO 2 (CH 2 ) 2 C 6 F 13 , F-DEAD-1) has been shown to underperform relative to diisopropylazodicarboxylate in …
Number of citations: 60 pubs.acs.org
SA Weissman, K Rossen, PJ Reider - Organic letters, 2001 - ACS Publications
… Optimized reaction conditions are described, from which the combination of tricyclohexylphosphine (Chx 3 P) and diisopropylazodicarboxylate (DIAD) in THF and R = EWG …
Number of citations: 48 pubs.acs.org
S Boudjabi, G Dewynter, JL Montero - Synlett, 2000 - thieme-connect.com
The sulfamates RX-SO2-NH2 (X= O, NH) derived from amino acids or n-octanol react easily with trialkylphosphites in the presence of diisopropylazodicarboxylate (DIAD) to give …
Number of citations: 14 www.thieme-connect.com
JM Lu, ZB Zhu, M Shi - Chemistry–A European Journal, 2009 - Wiley Online Library
… Sc(OTf) 3 -catalyzed reactions of VDCPs 1 with diisopropylazodicarboxylate (7): When the reaction of VDCP 1 a with diisopropylazodicarboxylate (DIAD; 7) was carried out in the …

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